molecular formula C22H21NO4 B6283586 rac-(1R,6S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo(4.1.0)heptane-1-carboxylic acid CAS No. 2137738-72-6

rac-(1R,6S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo(4.1.0)heptane-1-carboxylic acid

Cat. No.: B6283586
CAS No.: 2137738-72-6
M. Wt: 363.4 g/mol
InChI Key: VAOPUOOWIHHJOX-PEBXRYMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,6S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound featuring:

  • A bicyclo[4.1.0]heptane core, providing conformational rigidity.
  • An Fmoc (fluorenylmethoxycarbonyl) protecting group on the nitrogen, enhancing stability during peptide synthesis.
  • A carboxylic acid moiety, enabling further functionalization or interaction with biological targets.

Its molecular formula is C₂₃H₂₁NO₄ (estimated from analogous structures in , and 19), with a molecular weight of ~375–377 g/mol . The Fmoc group’s lability under basic conditions makes it ideal for solid-phase peptide synthesis (SPPS), while the bicyclic framework influences steric and electronic properties.

Properties

CAS No.

2137738-72-6

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)22-12-14(22)6-5-11-23(22)21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,24,25)/t14-,22+/m1/s1

InChI Key

VAOPUOOWIHHJOX-PEBXRYMYSA-N

Isomeric SMILES

C1C[C@H]2C[C@]2(N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2CC2(N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is C22H21NO4, with a molecular weight of approximately 363.41 g/mol. The compound features a bicyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC22H21NO4
Molecular Weight363.41 g/mol
CAS Number2137738-72-6
IUPAC Namerac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid

Biological Activity

The biological activity of rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Pharmacological Studies

Research indicates that this compound exhibits notable activity in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its mechanism of action appears to involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to neurodegenerative diseases.
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors involved in pain and mood regulation.

Case Studies

  • Neuroprotective Effects : A study demonstrated that rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid reduced neuronal cell death in models of oxidative stress, indicating its potential neuroprotective properties.
  • Anti-inflammatory Activity : Another investigation reported that the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro.
  • Pain Management : Research has suggested efficacy in pain models, where the compound demonstrated analgesic properties comparable to standard pain medications.

Synthesis Methods

The synthesis of rac-(1R,6S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves multi-step organic synthesis techniques including:

  • Formation of Bicyclic Structures : Utilizing cyclization reactions to form the bicyclic core.
  • Protective Group Strategies : Employing protecting groups for functional groups during synthesis to ensure selectivity and yield.

Comparison with Similar Compounds

Key Structural Variations

Compound Name Bicyclo System Protecting Group Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound [4.1.0] Fmoc Carboxylic acid C₂₃H₂₁NO₄ ~375–377 Rigid heptane core, SPPS compatibility
rac-(1R,6S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] Boc Carboxylic acid C₁₂H₁₉NO₄ 241.29 Boc group (acid-labile), smaller size
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] Fmoc Carboxylic acid C₂₂H₂₁NO₄ 363.40 Compact structure, moderate enzyme inhibition
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid [2.2.2] Fmoc Carboxylic acid C₂₃H₂₃NO₄ 377.40 Larger ring, enhanced steric bulk
(1S,5R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] Fmoc Carboxylic acid C₂₁H₁₉NO₄ 349.40 High ring strain, lower molecular weight
rac-Methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride [4.1.0] Methyl ester Hydrochloride salt C₉H₁₄ClNO₂ 203.67 Ester form, improved solubility

Functional Implications

  • Protecting Groups :

    • Fmoc (target compound): Base-labile, ideal for SPPS .
    • Boc (): Acid-labile, requiring harsh deprotection (e.g., TFA), limiting compatibility with acid-sensitive substrates.
    • Methyl ester (): Requires hydrolysis to activate the carboxylic acid, adding synthetic steps .
  • Bicyclo Systems: [4.1.0]: Balances rigidity and synthetic accessibility . [3.1.0]: High ring strain may improve reactivity but reduce metabolic stability .
  • Substituents :

    • Carboxylic acid (target compound): Enables covalent conjugation (e.g., amide bond formation) .
    • Trifluoromethyl (): Enhances lipophilicity and metabolic stability .

Solubility and Stability

Compound Solubility Stability Key Influencing Factors
Target Compound Low in water Stable under basic conditions Fmoc group’s hydrophobicity
Boc variant () Moderate Acid-sensitive Boc’s tert-butyl group
Hydrochloride salt () High Hygroscopic Ionic nature
Trifluoromethyl analogue () Low High metabolic stability CF₃’s electron-withdrawing effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.